Cas no 54237-72-8 (Cimetidine sulfoxide)
Cimetidine sulfoxide Chemical and Physical Properties
Names and Identifiers
-
- Guanidine,N-cyano-N'-methyl-N''-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]sulfinyl]ethyl]-
- 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
- Cimetidine Sulfoxide
- Cimetidine sulphoxide dihydrochloride
- SKF 92452
- (-)-Cimetidine S-oxide
- 2-cyano-1-methyl-3-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl}ethyl)guanidine
- HOJLJLYVNQFCRE-UHFFFAOYSA-N
- 1-Cyano-3-methyl-2-(2-(((4-methyl-1H-imidazol-5-yl)methyl)sulfinyl)ethyl)guanidine
- N-CYANO-N''-METHYL-N'-{2-[(5-METHYL-1H-IMIDAZOL-4-YL)METHANESULFINYL]ETHYL}GUANIDINE
- AKOS040756206
- 54237-72-8
- UNII-E1296X9V0X
- 2-CYANO-1-METHYL-3-[2-(5-METHYLIMIDAZOL-4-YLMETHYLSULPHINYL)ETHYL]GUANIDINE
- CS-0128291
- F77372
- UNII-H6V3T9UG74
- cimetidine S-oxide
- (+/-)-CIMETIDINE S-OXIDE
- Cimetidine sulfoxide, (-)-
- 151258-42-3
- SCHEMBL7192902
- DTXSID50969219
- BS-52765
- E1296X9V0X
- Guanidine, N-cyano-N'-methyl-N''-(2-((S)-((4-methyl-1H-imidazol-5-yl)methyl)sulfinyl)ethyl)-
- 2-Cyano-1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphinyl]ethyl]guanidine (Cimetidine Sulphoxide)
- Guanidine, N-cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)sulfinyl)ethyl)-
- N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
- HY-136338
- CIMETIDINE SULFOXIDE, (+/-)-
- SCHEMBL11179015
- 6VE31S69B1
- CHEBI:30731
- SKF-92452
- Q27113965
- NS00004524
- N-Cyano-N'-methyl-N'-[2-((4-methyl-5-imidazolyl)methyl sulphinyl)ethyl]guanidine
- GUANIDINE, N-CYANO-N'-METHYL-N''-(2-(((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)SULFINYL)ETHYL)-
- CHEMBL3544520
- H6V3T9UG74
- 151258-41-2
- Cimetidine sulfoxide, (+)-
- UNII-6VE31S69B1
- Guanidine, N-cyano-N'-methyl-N''-(2-((R)-((4-methyl-1H-imidazol-5-yl)methyl)sulfinyl)ethyl)-
- Cimetidine sulphoxide
- N''-cyano-N-methyl-N'-{2-[(5-methyl-3H-imidazol-4-yl)methanesulfinyl]ethyl}guanidine
- DA-51910
- Cimetidine sulfoxide
-
- Inchi: 1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
- InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N
- SMILES: S(CCN/C(=N/C)/NC#N)(CC1=C(C)NC=N1)=O
Computed Properties
- Exact Mass: 340.06400
- Monoisotopic Mass: 268.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.1
- Topological Polar Surface Area: 125A^2
Experimental Properties
- Density: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 608.6ºC at 760mmHg
- Flash Point: 321.8ºC
- Refractive Index: 1.665
- Solubility: Slightly soluble (1 g/l) (25 º C),
- PSA: 125.17000
- LogP: 2.86438
Cimetidine sulfoxide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
Cimetidine sulfoxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2243-25MG |
Cimetidine Impurity E |
54237-72-8 | 25mg |
¥5861.76 | 2023-10-14 | ||
| TRC | C441680-100mg |
Cimetidine Sulfoxide |
54237-72-8 | 100mg |
$ 232.00 | 2023-09-08 | ||
| TRC | C441680-1g |
Cimetidine Sulfoxide |
54237-72-8 | 1g |
$ 1846.00 | 2023-09-08 | ||
| MedChemExpress | HY-136338-10mg |
Cimetidine sulfoxide |
54237-72-8 | ≥97.0% | 10mg |
¥2400 | 2025-04-16 | |
| MedChemExpress | HY-136338-25mg |
Cimetidine sulfoxide |
54237-72-8 | ≥97.0% | 25mg |
¥4800 | 2025-04-16 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2243-25MG |
54237-72-8 | 25MG |
¥6906.64 | 2023-01-14 | |||
| eNovation Chemicals LLC | Y1242222-50mg |
CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |
54237-72-8 | 98% | 50mg |
$150 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1242222-100mg |
CIMETIDINE SULPHOXIDE DIHYDROCHLORIDE |
54237-72-8 | 98% | 100mg |
$180 | 2024-06-06 | |
| Ambeed | A1365596-25mg |
1-Cyano-3-methyl-2-(2-(((4-methyl-1H-imidazol-5-yl)methyl)sulfinyl)ethyl)guanidine |
54237-72-8 | 98% | 25mg |
$77.0 | 2025-02-22 | |
| Ambeed | A1365596-50mg |
1-Cyano-3-methyl-2-(2-(((4-methyl-1H-imidazol-5-yl)methyl)sulfinyl)ethyl)guanidine |
54237-72-8 | 98% | 50mg |
$102.0 | 2025-02-22 |
Cimetidine sulfoxide Suppliers
Cimetidine sulfoxide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on Cimetidine sulfoxide
Cimetidine Sulfoxide: A Comprehensive Overview
Cimetidine sulfoxide, identified by the CAS number 54237-72-8, is a chemical compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of cimetidine, a well-known histamine H2 receptor antagonist, which has been extensively used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). The sulfoxide form of cimetidine introduces unique chemical properties that have been explored for potential therapeutic applications beyond its conventional uses.
The synthesis of cimetidine sulfoxide involves the oxidation of cimetidine's sulfur atom, resulting in the formation of a sulfoxide group. This modification not only alters the compound's physical and chemical properties but also influences its pharmacokinetic profile. Recent studies have highlighted the importance of understanding the stereochemistry of sulfoxides, as it can significantly impact the compound's biological activity and selectivity. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, to elucidate the spatial arrangement of atoms in cimetidine sulfoxide, providing valuable insights into its molecular interactions.
One of the most promising areas of research involving cimetidine sulfoxide is its potential as a drug delivery agent. The sulfoxide group has been shown to enhance the solubility and bioavailability of certain drugs, making it an attractive candidate for formulation development. For instance, studies have demonstrated that incorporating cimetidine sulfoxide into lipid-based nanoparticles can improve the delivery efficiency of hydrophobic drugs, such as paclitaxel, to target tissues. This innovation could revolutionize cancer therapy by reducing systemic toxicity and enhancing therapeutic efficacy.
In addition to its role in drug delivery, cimetidine sulfoxide has exhibited anti-inflammatory and antioxidant properties in preclinical models. These findings suggest that it may have applications in treating inflammatory diseases, such as arthritis and cardiovascular disorders. Recent research has focused on understanding the molecular mechanisms underlying these effects, with particular emphasis on the compound's ability to modulate nuclear factor-kappa B (NF-κB) signaling pathways. By inhibiting NF-κB activation, cimetidine sulfoxide can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby attenuating inflammation and oxidative stress.
The pharmacokinetics of cimetidine sulfoxide have also been a subject of intense investigation. Studies in animal models have revealed that the compound exhibits favorable absorption profiles and moderate clearance rates, making it suitable for oral administration. Furthermore, its metabolism appears to be mediated by cytochrome P450 enzymes, particularly CYP3A4, which suggests potential drug-drug interaction risks when used concomitantly with other medications metabolized by the same pathway. These findings underscore the importance of conducting thorough clinical trials to assess the safety and efficacy of cimetidine sulfoxide in human subjects.
From an environmental perspective, researchers have explored the biodegradation pathways of cimetidine sulfoxide to evaluate its potential impact on ecosystems. Results indicate that under aerobic conditions, the compound undergoes microbial degradation through hydrolytic cleavage and oxidative transformation. These processes result in the formation of less complex metabolites that are less likely to persist in the environment. However, further studies are needed to assess its long-term ecological effects under various environmental conditions.
In conclusion, cimetidine sulfoxide, with its unique chemical structure and versatile properties, represents a promising compound with diverse applications in medicine and pharmacology. As research continues to uncover its full potential, it is anticipated that this compound will play a pivotal role in advancing therapeutic interventions for a wide range of diseases. Future studies should focus on optimizing its delivery systems, elucidating its molecular mechanisms of action, and evaluating its safety profile to pave the way for clinical translation.
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